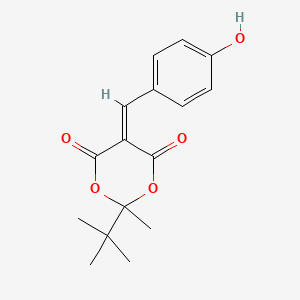![molecular formula C20H23ClN2O B5793876 3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that is used in scientific research. It is commonly referred to as CMPB and is used in various studies to understand the mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
CMPB acts as a competitive antagonist for the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which results in a decrease in dopamine activity. This mechanism of action is important in understanding the role of dopamine in addiction and other disorders.
Biochemical and Physiological Effects
CMPB has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine activity in the brain, which can lead to a decrease in reward-seeking behavior. CMPB has also been shown to have an effect on the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory.
実験室実験の利点と制限
CMPB has several advantages when used in lab experiments. It is a selective antagonist for the dopamine D3 receptor, which makes it useful in studying the role of dopamine in addiction and other disorders. It is also a potent antagonist, which means that it can be used in low concentrations. However, CMPB has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CMPB. One direction is to study the role of CMPB in addiction and other disorders related to dopamine activity. Another direction is to study the role of CMPB in the sigma-1 receptor and its effects on physiological processes such as pain perception, mood regulation, and memory. Additionally, research on the pharmacokinetics and pharmacodynamics of CMPB can provide valuable insights into its potential therapeutic uses.
合成法
The synthesis of CMPB involves several steps that are carried out in a laboratory. The process involves the reaction of 4-methyl-N-(4-piperidinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is purified using column chromatography to obtain pure CMPB.
科学的研究の応用
CMPB is used in various scientific studies to understand the mechanism of action of certain compounds. It is commonly used as a competitive antagonist for the dopamine D3 receptor and has been used in studies to understand the role of dopamine in addiction and other disorders. CMPB has also been used in studies to understand the role of the sigma-1 receptor in various physiological processes.
特性
IUPAC Name |
3-chloro-4-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14-9-11-23(12-10-14)18-7-5-17(6-8-18)22-20(24)16-4-3-15(2)19(21)13-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGDSCCSHCXEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793812.png)

![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)


![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

